molecular formula C16H20N2O6 B4849838 1-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)-2-(4-NITROPHENOXY)-1-PROPANONE

1-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)-2-(4-NITROPHENOXY)-1-PROPANONE

Cat. No.: B4849838
M. Wt: 336.34 g/mol
InChI Key: OCRVDHUHKFAYKC-UHFFFAOYSA-N
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Description

1-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)-2-(4-NITROPHENOXY)-1-PROPANONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of both oxygen and nitrogen atoms in the spiro ring system makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)-2-(4-NITROPHENOXY)-1-PROPANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with 4-nitrophenol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-nitrophenol is replaced by the spirocyclic amine group, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)-2-(4-NITROPHENOXY)-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The spirocyclic amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate.

    Substitution: Potassium carbonate, reflux conditions.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Oxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)-2-(4-NITROPHENOXY)-1-PROPANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)-2-(4-NITROPHENOXY)-1-PROPANONE involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates, which can further interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A simpler spirocyclic compound without the nitrophenoxy group.

    4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid: A related compound with a carboxylic acid group instead of the nitrophenoxy group.

Uniqueness

1-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)-2-(4-NITROPHENOXY)-1-PROPANONE is unique due to the presence of both the spirocyclic structure and the nitrophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-nitrophenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6/c1-12(24-14-4-2-13(3-5-14)18(20)21)15(19)17-8-6-16(7-9-17)22-10-11-23-16/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRVDHUHKFAYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(CC1)OCCO2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)-2-(4-NITROPHENOXY)-1-PROPANONE

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